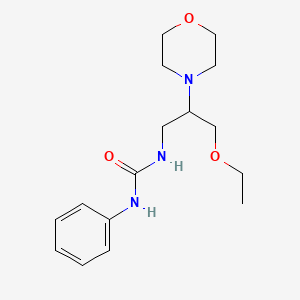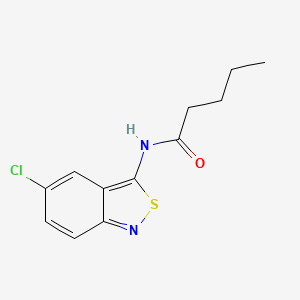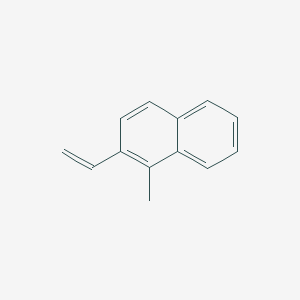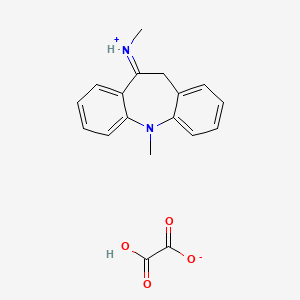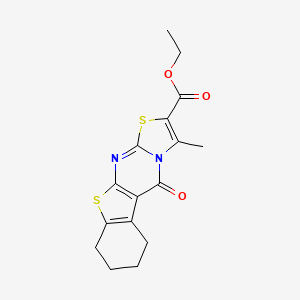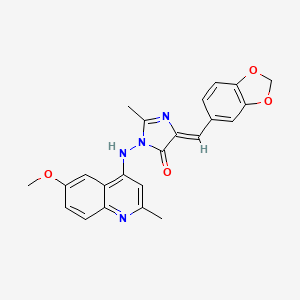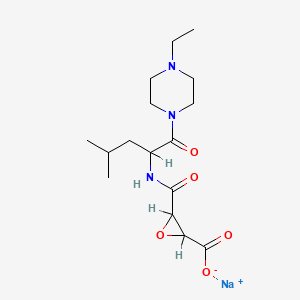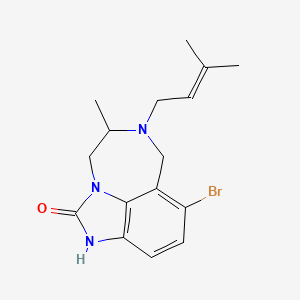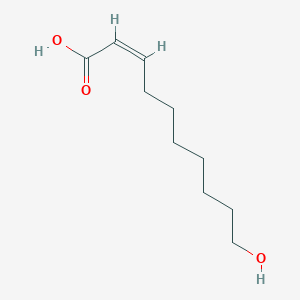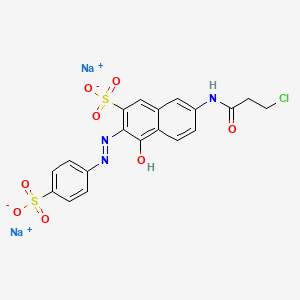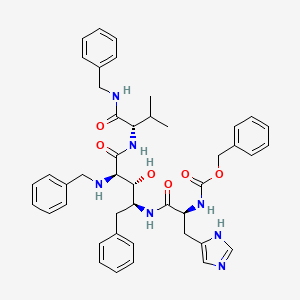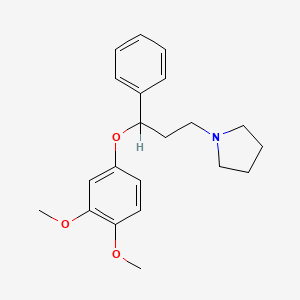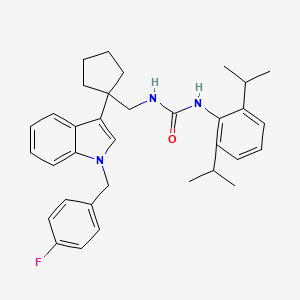
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-((4-fluorophenyl)methyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-((4-fluorophenyl)methyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a urea backbone with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and cyclopentyl intermediates. These intermediates are then coupled with the urea backbone under specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed mechanisms would require experimental data from biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Urea derivatives with different substituents.
- Indole-based compounds with similar functional groups.
- Cyclopentyl-containing compounds with similar structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
145131-47-1 |
|---|---|
Molecular Formula |
C34H40FN3O |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-[1-[(4-fluorophenyl)methyl]indol-3-yl]cyclopentyl]methyl]urea |
InChI |
InChI=1S/C34H40FN3O/c1-23(2)27-11-9-12-28(24(3)4)32(27)37-33(39)36-22-34(18-7-8-19-34)30-21-38(31-13-6-5-10-29(30)31)20-25-14-16-26(35)17-15-25/h5-6,9-17,21,23-24H,7-8,18-20,22H2,1-4H3,(H2,36,37,39) |
InChI Key |
VHUDUIOMUUETFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


